molecular formula C17H27N3OS B7627365 (1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone

(1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone

Cat. No.: B7627365
M. Wt: 321.5 g/mol
InChI Key: CAHGWXMITPWBFM-UHFFFAOYSA-N
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Description

(1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone, also known as AET, is a chemical compound that has been studied for its potential use in scientific research. AET belongs to the class of synthetic cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system.

Mechanism of Action

The mechanism of action of (1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and serotonin in the brain. This compound has been shown to increase the release of dopamine and serotonin in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to have stimulant effects on the central nervous system, similar to other synthetic cathinones. This compound has been shown to increase the release of dopamine and serotonin in the brain, leading to its stimulant effects. This compound has also been shown to increase heart rate and blood pressure, as well as cause hyperthermia and dehydration.

Advantages and Limitations for Lab Experiments

(1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone has several advantages for use in lab experiments, including its ability to stimulate dopamine and serotonin release in the brain, its potential use as a treatment for depression and anxiety, and its structural similarity to other synthetic cathinones. However, this compound also has several limitations, including its potential for abuse and addiction, its potential for adverse side effects, and the lack of long-term studies on its safety and efficacy.

Future Directions

There are several future directions for research on (1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone, including its potential use as a treatment for depression and anxiety, its effects on dopamine and serotonin release in the brain, and its potential for abuse and addiction. Other future directions for research include investigating the long-term safety and efficacy of this compound, as well as its potential use in combination with other drugs for the treatment of various psychiatric disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its potential for adverse side effects.

Synthesis Methods

The synthesis of (1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone involves a multi-step process that begins with the reaction of cyclohexanone with hydroxylamine hydrochloride to form oxime. The oxime is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 4-ethyl-2-thiocyanatobenzaldehyde to form the thioamide. The thioamide is then reacted with piperidine in the presence of acetic acid to form this compound.

Scientific Research Applications

(1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have stimulant effects on the central nervous system, similar to other synthetic cathinones. This compound has been used in studies to investigate its effects on dopamine and serotonin release in the brain, as well as its potential use as a treatment for depression and anxiety.

Properties

IUPAC Name

(1-aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS/c1-2-14-12-22-15(19-14)13-7-6-10-20(11-13)16(21)17(18)8-4-3-5-9-17/h12-13H,2-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGWXMITPWBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)C2CCCN(C2)C(=O)C3(CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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